3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
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Description
3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H20N4S2 and its molecular weight is 344.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic and sulfur-containing compounds .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets through its aromatic rings and sulfur-containing groups. The tert-butyl group may provide steric hindrance, influencing the compound’s binding affinity and selectivity
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the lack of specific information in the search results, it’s difficult to provide a detailed description of these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s sulfur-containing groups might be sensitive to oxidation under certain conditions .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-17(2,3)13-8-6-12(7-9-13)11-23-16-20-19-15(21(16)18)14-5-4-10-22-14/h4-10H,11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHCZENOWPBTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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